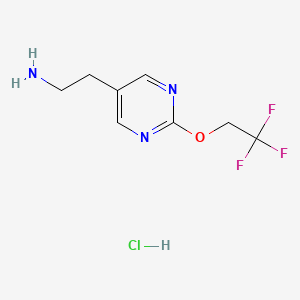![molecular formula C12H13F2N B14167794 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-64-0](/img/structure/B14167794.png)
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[310]hexane is a bicyclic compound that contains a 3-azabicyclo[310]hexane core with a 3,4-difluorophenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivity. Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve scalable and efficient routes such as the use of photochemistry for [2 + 2] cycloaddition reactions . These methods are designed to be robust and amenable to large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, iridium photoredox catalysts for annulation reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives, while annulation reactions produce bicyclic scaffolds with contiguous stereocenters .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of novel ligands for metabotropic glutamate receptors, which are potential targets for treating neurological disorders.
Materials Science: The unique structural features of the compound make it suitable for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as metabotropic glutamate receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and modulating neurotransmitter release . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl): A potent metabotropic glutamate receptor antagonist with antidepressant-like activity.
1,5-Diazabicyclo[3.1.0]hexane: A related bicyclic compound with applications in electrochemistry and materials science.
Uniqueness
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a selective antagonist at metabotropic glutamate receptors sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
923567-64-0 |
|---|---|
Molekularformel |
C12H13F2N |
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H13F2N/c1-15-6-9-5-12(9,7-15)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3 |
InChI-Schlüssel |
WXIVKHRXEAQSCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC2(C1)C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


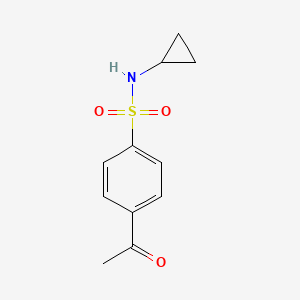
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)
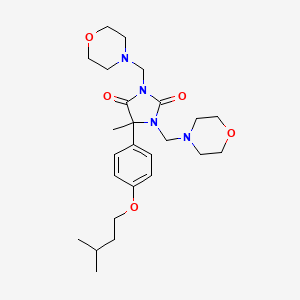
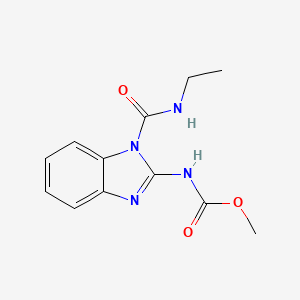
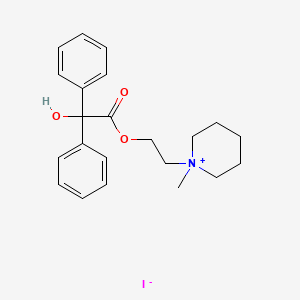
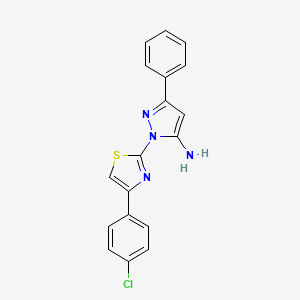
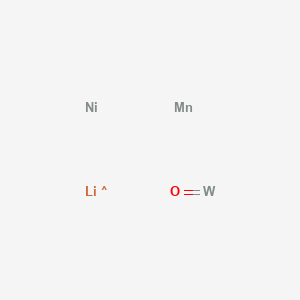
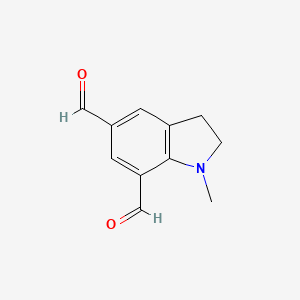
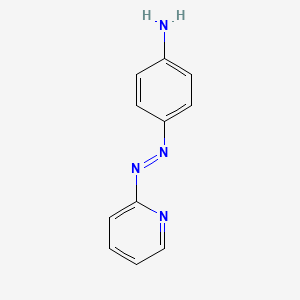
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
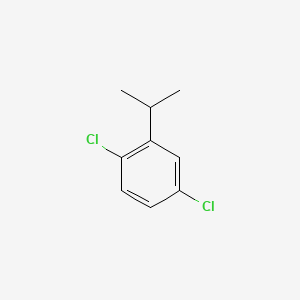
![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
